15-keto Prostaglandin E1
Overview
Description
15-Oxoprostaglandin E1 is a metabolite of prostaglandin E1, which is a member of the prostaglandin family of lipid compounds. These compounds are derived enzymatically from fatty acids and have important functions in the body, including the regulation of inflammation, blood flow, and the formation of blood clots. 15-Oxoprostaglandin E1 is formed by the oxidation of the 15-hydroxy group of prostaglandin E1 .
Mechanism of Action
Target of Action
15-Keto Prostaglandin E1 (15-Keto PGE1) is an inactive metabolite of Prostaglandin E1 (PGE1), produced by the enzyme 15-hydroxy Prostaglandin Dehydrogenase (15-hydroxy PGDH) . The primary targets of PGE1, and by extension its metabolites, are various cell types in the cardiovascular system .
Mode of Action
While 15-Keto PGE1 itself has greatly diminished biological activity compared to PGE1 , PGE1 is known to induce vasodilation and inhibit platelet aggregation . It achieves this by interacting with specific prostaglandin receptors on the cell surface, leading to increased levels of cyclic AMP within the cell and ultimately resulting in smooth muscle relaxation .
Biochemical Pathways
The synthesis of 15-Keto PGE1 from PGE1 is part of the prostaglandin biochemical pathway. In vertebrates, arachidonic acid is converted to Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX). Various biologically active prostaglandins, including PGE1, are then produced through different downstream prostaglandin synthases (PGSs). Prostaglandins are inactivated by 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH), which produces 15-Keto PGE1 from PGE1 .
Pharmacokinetics
The pharmacokinetics of 15-Keto PGE1 are closely tied to those of PGE1. After administration, PGE1 is rapidly inactivated to 15-Keto PGE1 during passage through the lungs . The subsequent metabolic degradation of 15-Keto PGE1 by β-oxidation and co-oxidation takes appreciably longer, resulting in a longer half-life for this metabolite compared to the active PGE1 .
Result of Action
The primary result of PGE1 action is vasodilation, which can lead to increased blood flow in various tissues .
Action Environment
The action of 15-Keto PGE1, like that of PGE1, can be influenced by various environmental factors. For example, the presence of plasma proteins can affect the stability of this metabolite . Additionally, the rate of inactivation of PGE1 to 15-Keto PGE1 can be influenced by the specific conditions within the lungs .
Biochemical Analysis
Biochemical Properties
15-keto Prostaglandin E1 interacts with various enzymes and proteins in the body. It is produced by the enzyme 15-hydroxy Prostaglandin Dehydrogenase (15-PGDH) . The nature of this interaction involves the enzymatic conversion of PGE1 to this compound.
Cellular Effects
The cellular effects of this compound are not as well-studied as its parent compound, PGE1. It is known that PGE1 has significant effects on various types of cells and cellular processes . It has been shown to reduce apoptosis in renal tubular cells in diabetic kidney disease (DKD) rats . The effects of this compound on cellular function are likely to be less pronounced due to its greatly diminished biological activity .
Molecular Mechanism
It is known that it is an inactive metabolite of PGE1, which acts as a potent vasodilator . PGE1 exerts its effects at the molecular level through binding interactions with specific receptors, leading to vasodilation and inhibition of platelet aggregation .
Temporal Effects in Laboratory Settings
It is known that PGE1, from which this compound is derived, has a rapid metabolism when given intravenously .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on PGE1, the parent compound, have shown that it has therapeutic effects in animal models of diseases such as peripheral arterial occlusive disease .
Metabolic Pathways
This compound is part of the metabolic pathway of PGE1. It is produced by the enzyme 15-hydroxy Prostaglandin Dehydrogenase (15-PGDH) from PGE1 . This metabolic pathway involves the conversion of PGE1 to this compound, which is then further metabolized .
Transport and Distribution
It is known that PGE1, from which this compound is derived, is distributed throughout the body and has effects on various tissues .
Subcellular Localization
It is known that PGE1, from which this compound is derived, can influence various cellular processes, suggesting that it may interact with multiple subcellular compartments .
Preparation Methods
15-Oxoprostaglandin E1 can be synthesized through the formal oxidation of the 15-hydroxy group of prostaglandin E1. This process involves the use of specific oxidizing agents under controlled conditions to ensure the selective oxidation of the desired functional group
Chemical Reactions Analysis
15-Oxoprostaglandin E1 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other metabolites.
Reduction: It can be reduced back to prostaglandin E1 under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
15-Oxoprostaglandin E1 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of prostaglandin metabolism and the development of new synthetic methods.
Biology: The compound is used to study the biological effects of prostaglandins and their metabolites.
Medicine: Research on 15-Oxoprostaglandin E1 contributes to the understanding of its role in inflammation and other physiological processes.
Industry: It is used in the development of pharmaceuticals and other products that target prostaglandin pathways .
Comparison with Similar Compounds
15-Oxoprostaglandin E1 is similar to other prostaglandin metabolites, such as:
13,14-dihydro-15-oxoprostaglandin E1: This compound is formed by the hydrogenation of the 13,14-double bond of prostaglandin E1.
Prostaglandin E1: The parent compound from which 15-Oxoprostaglandin E1 is derived.
15-dehydro-prostaglandin E1: Another metabolite formed by the oxidation of prostaglandin E1.
The uniqueness of 15-Oxoprostaglandin E1 lies in its specific oxidation state and its role as an intermediate in the metabolism of prostaglandin E1 .
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBDCBTMSKCKZ-XQHNHVHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216545 | |
Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22973-19-9 | |
Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22973-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Ketoprostaglandin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15-OXOPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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